2-chloro-N-(4-iodophenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an iodo group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor, followed by halogenation reactions to introduce the chloro and iodo groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-chloro-N-(4-iodophenyl)-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-bromophenyl)-5-nitrobenzamide
- 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide
- 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide
Uniqueness
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide is unique due to the presence of the iodo group, which can impart distinct electronic and steric properties compared to other halogenated analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXLMJNPWQMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345296 |
Source
|
Record name | 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5265-22-5 |
Source
|
Record name | 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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